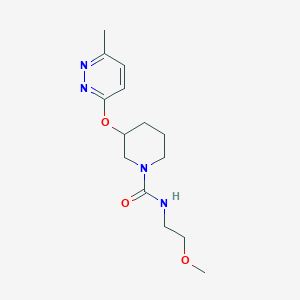

N-(2-methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide

Description

N-(2-methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties and applications in various fields such as medicinal chemistry and drug development.

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-11-5-6-13(17-16-11)21-12-4-3-8-18(10-12)14(19)15-7-9-20-2/h5-6,12H,3-4,7-10H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJJLSPYZLEXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.

Attachment of the Pyridazinyl Group: The pyridazinyl group can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a halogenated pyridazine compound.

Methoxyethyl Substitution:

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups at the pyridazinyl moiety.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2-methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide: can be compared with other piperidine carboxamides and pyridazinyl derivatives.

Similar Compounds: this compound, N-(2-ethoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, and N-(2-methoxyethyl)-3-((6-chloropyridazin-3-yl)oxy)piperidine-1-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, binding affinity, and overall pharmacological profile.

Biological Activity

Overview

N-(2-methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, including interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a piperidine ring substituted with a methoxyethyl group and a pyridazinyl ether. The unique substitution pattern contributes to its distinct biological activity compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.35 g/mol |

| CAS Number | 2034481-59-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. This compound may modulate the activity of these targets, leading to various physiological effects. For example, it could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways involved in cellular responses.

Pharmacological Applications

Research indicates that compounds within the piperidine carboxamide class can exhibit diverse pharmacological activities, including:

- Antidepressant Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially providing therapeutic effects in mood disorders.

- Antitumor Activity : Certain piperidine derivatives have shown promise in inhibiting cancer cell proliferation and migration, making them candidates for anticancer drug development.

- Antimicrobial Properties : Research has indicated that modifications in the piperidine structure can enhance antimicrobial activity against various pathogens.

Case Studies and Research Findings

- Antidepressant Activity : A study evaluated the effects of various piperidine derivatives on serotonin receptors, indicating that modifications similar to those in this compound could enhance receptor binding affinity and efficacy .

- Antitumor Effects : In vitro studies have demonstrated that compounds like this compound can inhibit the growth of specific cancer cell lines, suggesting potential for further development as anticancer agents .

- Antimicrobial Studies : Research involving similar structural analogs has shown significant antimicrobial activity against Gram-positive bacteria, indicating that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

A comparison with other piperidine carboxamides reveals unique aspects of this compound:

| Compound Name | Biological Activity |

|---|---|

| N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide | Similar potential for antidepressant effects |

| N-(2-chloroethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine | Enhanced antitumor properties |

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical approach involves:

Core Scaffold Assembly : Coupling a 6-methylpyridazine-3-ol derivative with a piperidine ring using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ether linkage .

Carboxamide Formation : Reacting the piperidine intermediate with 2-methoxyethyl isocyanate in anhydrous dichloromethane (DCM) using a catalytic amount of DMAP .

Critical Considerations :

- Monitor reaction progress via TLC or HPLC to optimize yield.

- Purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, pyridazine aromatic protons at δ 7.1–7.3 ppm) .

- HPLC-MS : Assess purity (>95%) and verify molecular weight (calculated for C₁₅H₂₂N₄O₃: 306.17 g/mol) .

- X-ray Crystallography (if crystalline): Resolve stereochemistry and bond geometry .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions or target selectivity. To address this:

Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) across studies .

Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves in triplicate to confirm potency ranges.

Off-Target Screening : Utilize kinase profiling panels or proteome-wide affinity capture to identify non-specific interactions .

Example : If conflicting reports exist on its COX-2 inhibition, compare inhibition kinetics (e.g., kcat/KM ratios) under varying ATP concentrations .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile?

- Methodological Answer : Structural modifications can enhance solubility or metabolic stability:

- Bioisosteric Replacement : Substitute the methoxyethyl group with a morpholine ring to improve water solubility (logP reduction from 2.1 to 1.6) .

- Metabolic Soft Spots : Identify vulnerable sites (e.g., piperidine N-dealkylation) via liver microsome assays. Introduce fluorination at the piperidine C-3 position to block oxidative degradation .

Validation : Use in vitro ADME assays (e.g., Caco-2 permeability, CYP450 inhibition) .

Q. How do structural analogs of this compound inform its structure-activity relationship (SAR)?

- Methodological Answer : Compare analogs with systematic modifications:

| Analog Structure | Key Modification | Activity Trend (IC₅₀, nM) | Reference |

|---|---|---|---|

| Pyridazine → Pyridine | Reduced electron density | 10-fold ↓ affinity | |

| Methoxyethyl → Ethyl | Increased hydrophobicity | Improved membrane penetration | |

| Piperidine → Azetidine | Ring contraction | 50% ↓ metabolic stability |

Insight : The pyridazine oxygen is critical for hydrogen bonding with target residues, while the methoxyethyl group balances solubility and bioavailability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Storage : Keep in a desiccator at 4°C under argon to prevent hydrolysis of the carboxamide group .

- Disposal : Neutralize waste with 10% aqueous NaOH and incinerate via licensed hazardous waste services .

Data Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Batch Consistency : Characterize multiple synthesis batches via DSC (melting point ± 2°C) and chiral HPLC (>99% enantiomeric excess) .

- Experimental Replicates : Perform dose-response assays with n ≥ 3 and report SEM.

- Open Data : Share raw NMR/HPLC files and crystal structure CIFs in public repositories (e.g., PubChem, Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.